Comprehensive Technical Guide: Properties, Synthesis, and Applications of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
Comprehensive Technical Guide: Properties, Synthesis, and Applications of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
Executive Summary
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 73975-59-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. As a core indole-3-carboxylate derivative, it serves as a critical synthetic intermediate for a variety of broad-spectrum antiviral agents—most notably analogs of Arbidol (Umifenovir)—and selective enzyme inhibitors [1]. This technical guide provides a rigorous examination of its physicochemical properties, standardized synthesis via the Nenitzescu reaction, and its downstream pharmacological utility.
Physicochemical Profiling
Accurate structural and physical data are paramount for structure-property relationship (SPR) modeling, analytical validation, and downstream derivatization. The table below consolidates the verified properties of this compound [2][3].
| Property | Value |
| Chemical Name | Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate |
| CAS Registry Number | 73975-59-4 |
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| Exact Mass | 219.0895 Da |
| Structural Core | 5-hydroxyindole |
| Substitutions | 1-Methyl, 2-Methyl, 3-Methyl ester |
| Appearance | Solid (crystalline powder) |
| Solubility Profile | Soluble in DMSO, Methanol, Ethyl Acetate |
Core Synthetic Methodology: The Nenitzescu Indole Synthesis
The most robust and scalable method for synthesizing 5-hydroxyindole derivatives is the Nenitzescu indole synthesis. This pathway involves the condensation of a 1,4-benzoquinone with a β -aminocrotonic ester. For this specific target, the reagents are p-benzoquinone and methyl 3-(methylamino)crotonate [2].
Expertise & Causality in Experimental Design: The reaction proceeds via a Michael addition of the enamine to the quinone, followed by intramolecular cyclization and dehydration. Temperature control is critical; maintaining the reaction strictly at 60–70 °C ensures sufficient kinetic energy for the cyclization step while preventing the oxidative degradation or polymerization of p-benzoquinone, which is highly reactive. The choice of ethyl acetate as a solvent ensures that the intermediate Michael adduct remains soluble throughout the transformation.
Self-Validating Protocol:
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Reagent Preparation: Dissolve 1.0 equivalent of methyl 3-(methylamino)crotonate in anhydrous ethyl acetate under an inert nitrogen atmosphere.
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Electrophile Addition: Slowly add 1.05 equivalents of p-benzoquinone to the solution over 30 minutes. Causality: Slow addition prevents a sudden exothermic spike and minimizes the formation of unwanted hydroquinone byproducts.
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Thermal Condensation: Heat the mixture to 60–70 °C and stir for 2–4 hours. In-Process Control: Monitor the disappearance of the crotonate via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the starting material spot is fully consumed.
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Quenching and Neutralization: Cool the reaction to room temperature and wash the organic layer with a 5% aqueous sodium bicarbonate ( NaHCO3 ) solution. Causality: This step is self-validating; it neutralizes acidic byproducts and extracts unreacted quinone/hydroquinone into the aqueous phase, effectively self-purifying the organic layer.
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Isolation: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield the pure methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.
Workflow of the Nenitzescu synthesis for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.
Pharmacological Significance & Downstream Applications
The structural architecture of methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate makes it a privileged scaffold in drug discovery.
Antiviral Development (Arbidol Analogs): This compound is a direct precursor to potent antiviral agents. Functionalization at the 4-position (via a Mannich reaction to add a dimethylaminomethyl group) and the 6-position (via halogenation) yields derivatives closely related to Arbidol (Umifenovir) [4]. Arbidol and its analogs exhibit broad-spectrum antiviral activity, including efficacy against Influenza and SARS-CoV-2. The mechanism of action involves the indole core intercalating into the hydrophobic pocket of the viral hemagglutinin (HA) glycoprotein. This binding stabilizes the HA protein, preventing the low-pH-induced conformational change necessary for the fusion of the viral envelope with the host cell endosomal membrane [2].
Enzyme Inhibition: Beyond virology, derivatives of this indole-3-carboxylate are potent inhibitors of 5-lipoxygenase (5-LO), an enzyme critical in the arachidonic acid cascade and inflammatory responses. The 5-hydroxyl group is essential for chelating the active-site iron in 5-LO, making this intermediate invaluable for anti-inflammatory drug design.
Mechanism of action for indole-3-carboxylate antiviral derivatives targeting viral entry.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized intermediate before downstream application, the following analytical parameters must be validated:
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HPLC (High-Performance Liquid Chromatography): Purity should exceed 98%. Use a C18 reverse-phase column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. The indole core exhibits strong UV absorbance at 254 nm and 280 nm.
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1H NMR (Proton Nuclear Magnetic Resonance): Key diagnostic peaks include the singlet for the N-methyl group (~3.6 ppm), the singlet for the C2-methyl group (~2.6 ppm), the methyl ester protons (~3.8 ppm), and the aromatic protons of the indole ring. The 5-OH proton typically appears as a broad singlet exchangeable with D2O .
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LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 220.1, confirming the molecular weight.
